![molecular formula C11H13N3O2 B061490 Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 162286-54-6](/img/structure/B61490.png)
Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 . The compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrimidine ring system .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the interaction between NH-5-aminopyrazoles with 1,3-bis-electrophilic reagents . A variety of novel disubstituted 2- (alkynyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine .Molecular Structure Analysis
The InChI code for Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is 1S/C11H13N3O2/c1-4-16-11(15)9-6-12-10-5-7(2)13-14(10)8(9)3/h5-6H,4H2,1-3H3 . This indicates the connectivity and hydrogen count of its atoms.Chemical Reactions Analysis
The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is often used in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Scientific Research Applications
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, are an enormous family of N-heterocyclic compounds that have a high impact in medicinal chemistry . They have been used as an antitumor scaffold, showing potential in the development of anticancer drugs .
Enzymatic Inhibitory Activity
These compounds have also shown enzymatic inhibitory activity . For instance, Ismailb and coworkers synthesized ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives for the purpose of inhibiting the CDK2 enzyme .
Material Science Applications
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science due to their significant photophysical properties .
Organic Synthesis
These compounds are used in organic synthesis, where various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
Dearomatization Studies
The dearomatization of 5,7-substituted pyrazolo[1,5-a]pyrimidines, including Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, has been studied . This process is important for the development of active small molecules .
Conformational Analysis
The conformational energy calculations for all four stereoisomers of the reduction products of the pyrimidine ring of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate have been performed . This analysis is crucial for understanding the structural lability and potential of these compounds in the development of active small molecules .
Mechanism of Action
While the specific mechanism of action for Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is not explicitly mentioned in the search results, pyrazolo[1,5-a]pyrimidines are known to have various biological and pharmacological properties such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity .
properties
IUPAC Name |
ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-10-5-7(2)13-14(10)8(9)3/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHJHMNEJZRHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371349 | |
Record name | ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
CAS RN |
162286-54-6 | |
Record name | ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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